molecular formula C24H26N2O4S2 B297840 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE

Cat. No.: B297840
M. Wt: 470.6 g/mol
InChI Key: RQWFSGIMLBAZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, sulfonyl, and phenylsulfanyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-(phenylsulfanyl)ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The methoxy and phenylsulfanyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and phenylsulfanyl groups play a crucial role in its binding to target proteins, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-

Uniqueness

Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H26N2O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C24H26N2O4S2/c1-19-12-14-21(15-13-19)32(28,29)26(22-10-6-7-11-23(22)30-2)18-24(27)25-16-17-31-20-8-4-3-5-9-20/h3-15H,16-18H2,1-2H3,(H,25,27)

InChI Key

RQWFSGIMLBAZMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=C2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=C2)C3=CC=CC=C3OC

Origin of Product

United States

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